"physical and chemical properties of methoxymethanesulfonyl chloride"
"physical and chemical properties of methoxymethanesulfonyl chloride"
Notice to the Reader: This guide provides a comprehensive overview of the physical and chemical properties of methanesulfonyl chloride (MsCl) . Initial searches for "methoxymethanesulfonyl chloride" did not yield specific data for a compound with that exact name, suggesting it may be an uncommon or unstable compound. The information presented here pertains to the closely related and extensively studied compound, methanesulfonyl chloride.
Introduction
Methanesulfonyl chloride (MsCl), also known as mesyl chloride, is a highly reactive organosulfur compound with the chemical formula CH₃SO₂Cl.[1] It serves as a crucial intermediate and reagent in a wide array of chemical syntheses, particularly in the pharmaceutical and agrochemical industries.[2][3] Its utility stems from the excellent leaving group ability of the mesylate group, facilitating various nucleophilic substitution and elimination reactions. This guide offers a detailed examination of its physical and chemical properties, experimental protocols for its synthesis and reactions, and its role in chemical synthesis.
Physical and Chemical Properties
Methanesulfonyl chloride is a colorless to pale yellow liquid characterized by a pungent odor.[4][5] It is a corrosive substance that should be handled with appropriate safety precautions.[6]
Physical Properties
A summary of the key physical properties of methanesulfonyl chloride is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | CH₃SO₂Cl | [4] |
| Molecular Weight | 114.55 g/mol | [4][5] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Odor | Pungent | [4][5] |
| Density | 1.480 g/cm³ | [1] |
| Melting Point | -32 °C | [1] |
| Boiling Point | 161 °C (at 730 mmHg) | [1] |
| Flash Point | >110 °C | [4] |
| Solubility | Reacts with water. Soluble in polar organic solvents, alcohol, and ether. | [1] |
Chemical Properties
Methanesulfonyl chloride is a highly reactive electrophile, primarily acting as a source of the "CH₃SO₂⁺" group.[1] Its reactivity is central to its synthetic applications.
Hydrolysis: MsCl reacts with water in a process known as hydrolysis to produce methanesulfonic acid and hydrochloric acid.[7] This reaction is typically exothermic and vigorous.[1]
Reactions with Alcohols: In the presence of a non-nucleophilic base, methanesulfonyl chloride reacts with alcohols to form methanesulfonates (mesylates).[1] This transformation is fundamental in organic synthesis as it converts a poor leaving group (hydroxyl) into a good leaving group (mesylate).
Reactions with Amines: Primary and secondary amines react with methanesulfonyl chloride to yield methanesulfonamides.[1] These sulfonamides are notably stable to hydrolysis under both acidic and basic conditions.[1]
Experimental Protocols
Synthesis of Methanesulfonyl Chloride
Several methods for the synthesis of methanesulfonyl chloride have been reported. A common laboratory-scale preparation involves the chlorination of methanesulfonic acid with thionyl chloride.[1][8]
Reaction: CH₃SO₃H + SOCl₂ → CH₃SO₂Cl + SO₂ + HCl[1]
Procedure:
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In a well-ventilated fume hood, a flask equipped with a reflux condenser and a dropping funnel is charged with methanesulfonic acid.
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Thionyl chloride is added dropwise to the methanesulfonic acid.
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The reaction mixture is heated to facilitate the reaction.
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Upon completion, the excess thionyl chloride is removed by distillation.
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The resulting methanesulfonyl chloride is then purified by vacuum distillation.
A visual representation of a typical synthesis workflow is provided below.
Mesylation of an Alcohol
The conversion of an alcohol to a mesylate is a cornerstone application of methanesulfonyl chloride.
General Reaction: R-OH + CH₃SO₂Cl → R-OSO₂CH₃ + HCl
Experimental Protocol:
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The alcohol is dissolved in a suitable aprotic solvent (e.g., dichloromethane) in a flask under an inert atmosphere.
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A non-nucleophilic base, such as triethylamine or pyridine, is added to the solution to neutralize the HCl produced during the reaction.
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The solution is cooled in an ice bath.
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Methanesulfonyl chloride is added dropwise to the cooled solution.
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The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).
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The reaction mixture is then worked up by washing with aqueous solutions to remove the base and any salts.
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The organic layer is dried, and the solvent is removed under reduced pressure to yield the crude mesylate, which may be further purified by crystallization or chromatography.
The logical flow of this experimental procedure is illustrated in the diagram below.
Safety and Handling
Methanesulfonyl chloride is a corrosive and toxic substance that must be handled with extreme care in a well-ventilated chemical fume hood.[4][6] Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. Due to its reactivity with water, it should be stored in a cool, dry place away from moisture. In case of fire, carbon dioxide, dry chemical powder, or foam are suitable extinguishing agents; water should be avoided.[9]
Applications in Drug Development and Research
The primary role of methanesulfonyl chloride in drug development lies in its ability to facilitate the synthesis of complex organic molecules. The conversion of alcohols to mesylates is a critical step in many synthetic routes, enabling the introduction of various functional groups through nucleophilic substitution. Furthermore, the formation of stable methanesulfonamides is utilized in the synthesis of numerous pharmaceutical compounds.[2]
While methanesulfonyl chloride itself is not typically investigated for direct interaction with signaling pathways, the sulfonyl group it installs is a common moiety in bioactive molecules. The electronic properties of the sulfonyl group can influence the binding of a drug molecule to its target protein.
Conclusion
Methanesulfonyl chloride is a versatile and powerful reagent in organic synthesis. Its high reactivity, particularly in the formation of mesylates and sulfonamides, has cemented its importance in the synthesis of pharmaceuticals and other fine chemicals. A thorough understanding of its physical and chemical properties, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization in the laboratory and in industrial processes.
References
- 1. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 2. Methanesulfonyl chloride Dealer and Distributor | Methanesulfonyl chloride Supplier | Methanesulfonyl chloride Stockist | Methanesulfonyl chloride Importers [multichemindia.com]
- 3. Methanesulfonyl Chloride Supplier | 124-63-0 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 4. ammol.org [ammol.org]
- 5. Methanesulfonyl chloride | CH3ClO2S | CID 31297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ICSC 1163 - METHANESULFONYL CHLORIDE [chemicalsafety.ilo.org]
- 7. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. assets.thermofisher.com [assets.thermofisher.com]
